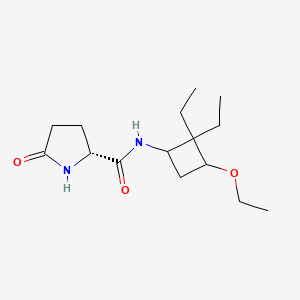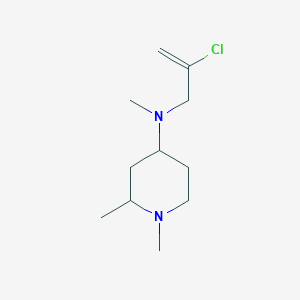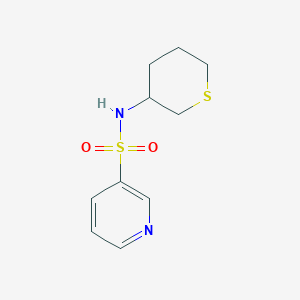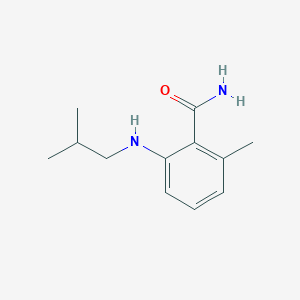![molecular formula C14H25N3 B7584627 2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine, also known as TMA-2, is a synthetic psychedelic compound that belongs to the family of phenethylamines. It was first synthesized in the 1960s by the American chemist Alexander Shulgin. TMA-2 is a potent hallucinogen that produces profound changes in perception, thought, and mood.
Mecanismo De Acción
2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine acts as a partial agonist at the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of many psychedelic compounds. It also increases the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and arousal. The exact mechanism by which this compound produces its effects is not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound produces profound changes in perception, thought, and mood. It can cause visual hallucinations, altered thinking, and changes in emotional state. This compound has also been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine has been used in scientific research to study the effects of psychedelic compounds on the brain and behavior. It has been found to activate the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelic compounds. However, this compound is a potent hallucinogen that can produce profound changes in perception, thought, and mood, which can be difficult to control in laboratory settings.
Direcciones Futuras
Further research is needed to fully understand the mechanism by which 2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine produces its effects. It is also important to investigate the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, more research is needed to determine the long-term effects of this compound on the brain and behavior.
Métodos De Síntesis
The synthesis of 2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine involves the reaction of 2,4,4-trimethylcyclohexanone with methylamine and formaldehyde. The resulting intermediate is then reacted with 2-methylimidazole to yield this compound. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine has been used in scientific research to study its effects on the brain and behavior. It has been found to activate the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelic compounds. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and arousal.
Propiedades
IUPAC Name |
2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-11-9-14(2,3)6-5-12(11)16-10-13-15-7-8-17(13)4/h7-8,11-12,16H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRHXLUOAAJDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1NCC2=NC=CN2C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
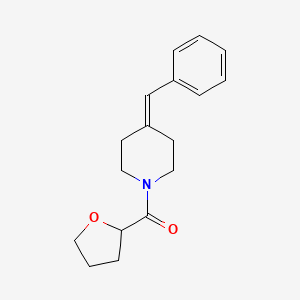


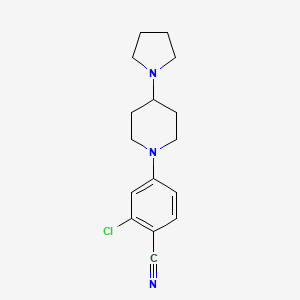
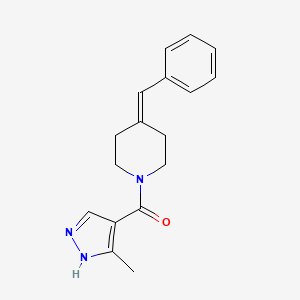


![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
